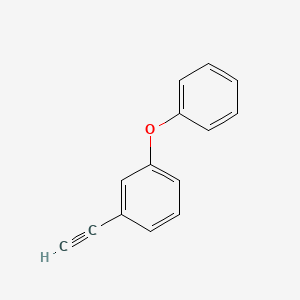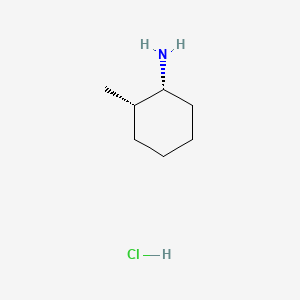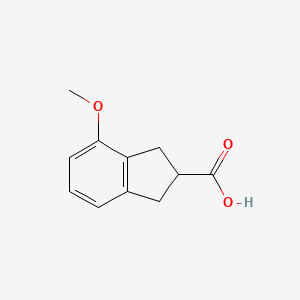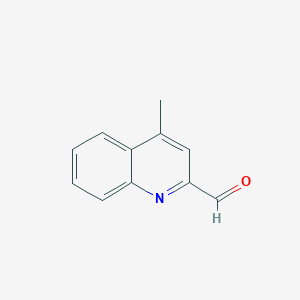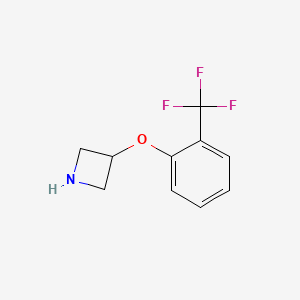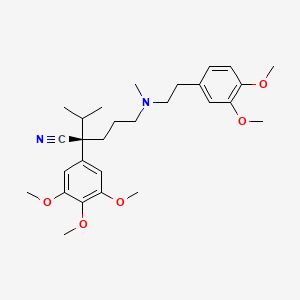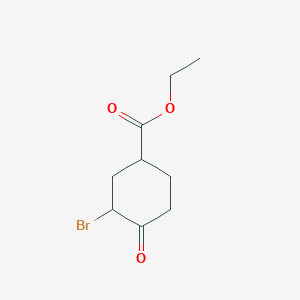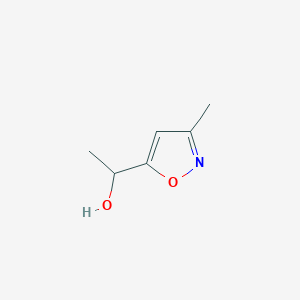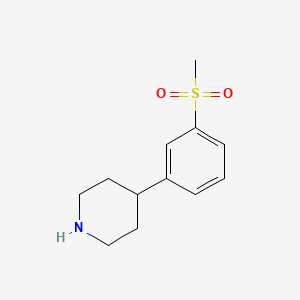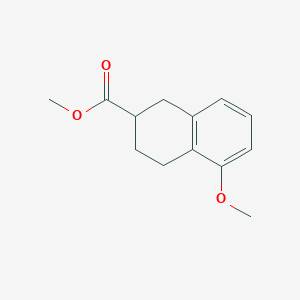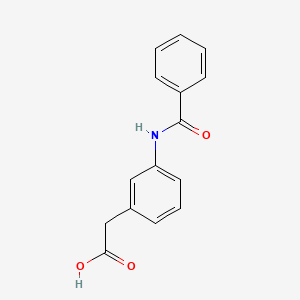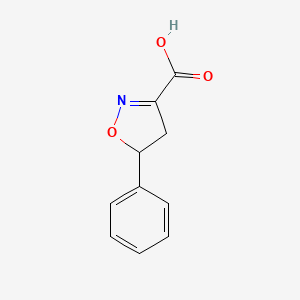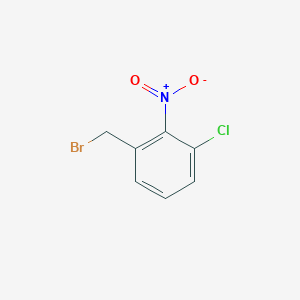
1-(Bromomethyl)-3-chloro-2-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of compounds related to “1-(Bromomethyl)-3-chloro-2-nitrobenzene” can be significantly influenced by the substituents and the crystalline environment .Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies . Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor .Physical And Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents.Aplicaciones Científicas De Investigación
-
Synthesis of Block Copolymers
- Field : Polymer Science
- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The primary parameters, such as concentration and time that affect the reaction, were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT . Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
-
Synthesis of Other Organic Compounds
- Field : Organic Chemistry
- Application : [1-(bromomethyl)cyclopropyl]methanol has been used in the synthesis of other organic compounds.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The specific results or outcomes obtained are not provided in the source.
-
- Field : Organic Synthesis
- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : An efficient method for the bromomethylation of thiols has been developed, enabling bromomethyl sulfides as useful building blocks .
- Method : The process involves using paraformaldehyde and HBr/AcOH .
- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
-
Synthesis of Pharmaceutically Relevant Building Blocks
- Field : Pharmaceutical Chemistry
- Application : The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
- Method : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .
-
Preparation of 1-(Bromomethyl)naphthalene
- Field : Organic Chemistry
- Application : 1-(Bromomethyl)naphthalene is a compound that can be prepared and used in various chemical reactions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAIAXUOYCTOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481602 | |
| Record name | 3-chloro-2-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-chloro-2-nitrobenzene | |
CAS RN |
56433-00-2 | |
| Record name | 1-(Bromomethyl)-3-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


